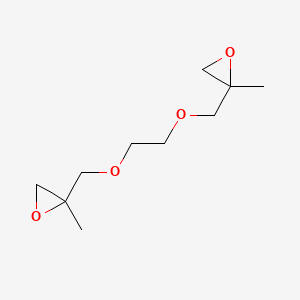

Ethylene glycol bis(2,3-epoxy-2-methylpropyl) ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethylene glycol bis(2,3-epoxy-2-methylpropyl) ether is a chemical compound with the molecular formula C10H18O4. It is also known by its systematic name, 1,2-bis(2,3-epoxy-2-methylpropoxy)ethane. This compound is characterized by the presence of two epoxy groups, which are highly reactive and make it useful in various chemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethylene glycol bis(2,3-epoxy-2-methylpropyl) ether can be synthesized through the reaction of ethylene glycol with epichlorohydrin in the presence of a base. The reaction typically involves the following steps:

Reaction of Ethylene Glycol with Epichlorohydrin: Ethylene glycol is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide. This results in the formation of the intermediate compound, ethylene glycol bis(chlorohydrin).

Cyclization: The intermediate is then subjected to cyclization under basic conditions to form the desired product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethylene glycol bis(2,3-epoxy-2-methylpropyl) ether undergoes various chemical reactions, including:

Epoxide Ring-Opening Reactions: The epoxy groups in the compound are highly reactive and can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.

Polymerization: The compound can be used as a monomer in the polymerization process to form epoxy resins.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for ring-opening reactions.

Catalysts: Lewis acids or bases are often used as catalysts to facilitate the ring-opening reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethylene glycol bis(2,3-epoxy-2-methylpropyl) ether has a wide range of applications in scientific research, including:

Chemistry: It is used as a reactive diluent in the formulation of epoxy resins, which are essential in the production of high-performance materials.

Biology: The compound is used in the synthesis of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.

Medicine: It is utilized in the development of medical adhesives and coatings for medical devices.

Wirkmechanismus

The mechanism of action of ethylene glycol bis(2,3-epoxy-2-methylpropyl) ether primarily involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of covalent bonds. This reactivity is harnessed in the formation of epoxy resins, where the compound acts as a cross-linking agent, providing mechanical strength and chemical resistance to the final product .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethylene glycol diglycidyl ether: Similar in structure but with different reactivity and applications.

Bisphenol A diglycidyl ether: Another epoxy compound with distinct properties and uses in the production of epoxy resins.

Uniqueness

Ethylene glycol bis(2,3-epoxy-2-methylpropyl) ether is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its ability to undergo ring-opening reactions and polymerization makes it highly valuable in the production of high-performance materials .

Eigenschaften

Key on ui mechanism of action |

Ethylene glycol is metabolized by alcohol dehydrogenase to glycoaldehyde, which is then metabolized to glycolic, glyoxylic, and oxalic acids. These acids, along with excess lactic acid are responsible for the anion gap metabolic acidosis. Oxalic acid readily precipitates with calcium to form insoluble calcium oxalate crystals. Tissue injury is caused by widespread deposition of oxalate crystals and the toxic effects of glycolic and glyoxylic acids. |

|---|---|

CAS-Nummer |

3775-85-7 |

Molekularformel |

C10H18O4 |

Molekulargewicht |

202.25 g/mol |

IUPAC-Name |

2-methyl-2-[2-[(2-methyloxiran-2-yl)methoxy]ethoxymethyl]oxirane |

InChI |

InChI=1S/C10H18O4/c1-9(7-13-9)5-11-3-4-12-6-10(2)8-14-10/h3-8H2,1-2H3 |

InChI-Schlüssel |

BMSUMUHITJFMQX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CO1)COCCOCC2(CO2)C |

Siedepunkt |

387.7 °F at 760 mmHg (NTP, 1992) 197.3 °C 197.00 to 198.00 °C. @ 760.00 mm Hg 197 °C 388 °F |

Color/Form |

Clear, colorless, syrupy, liquid [Note: A solid below 9 degrees F]. |

Dichte |

1.115 at 68 °F (USCG, 1999) - Denser than water; will sink 1.1135 g/cu cm AT 20 °C Bulk density: 9.31 lb/gal (15/15C) Relative density (water = 1): 1.1 1.11 |

Flammpunkt |

232 °F (NTP, 1992) 232 °F 232 °F (111 °C) (closed cup) 111.11 °C c.c., 115 °C o.c. |

melting_point |

9 °F (NTP, 1992) PEG 400: 4-8 °C; PEG 3000: 50-56 °C; PEG 3350: 53-57 °C; PEG 4000: 53-59 °C; PEG 6000:55-61 °C; PEG 8000: 55-62 °C -12.69 °C 4 - 10 °C -13 °C 9 °F |

Physikalische Beschreibung |

Ethylene glycol is a clear, colorless syrupy liquid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. Water or Solvent Wet Solid; Liquid PEG 400 is a clear, viscous, colourless or almost colourless hygroscopic liquid; PEG 3000, PEG 3350, PEG 4000, PEG 6000 and PEG 8000 are white or almost white solids with a waxy or paraffin-like appearance Clear, colorless, syrupy, odorless liquid. [antifreeze] [Note: A solid below 9 degrees F.]; [NIOSH] Liquid ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID. Clear, colorless, syrupy, odorless liquid. Clear, colorless, syrupy, odorless liquid. [antifreeze] [Note: A solid below 9 °F.] Clear, colorless, syrupy (viscous) liquid at room temperature. Often colored fluorescent yellow-green when used in automotive antifreeze. |

Verwandte CAS-Nummern |

25322-68-3 |

Löslichkeit |

greater than or equal to 100 mg/mL at 63.5 °F (NTP, 1992) PEG 400 is miscible with water, very soluble in acetone, in alcohol and in methylene chloride, practically insoluble in fatty oils and in mineral oils; PEG 3000 and PEG 3350: very soluble in water and in methylene chloride, very slightly soluble in alcohol, practically insoluble in fatty oils and in mineral oils; PEG 4000, PEG 6000 and PEG 8000: very soluble in water and in methylene chloride, practically insoluble in alcohol and in fatty oils and in mineral oils. Miscible with lower aliphatic alcohols, glycerol, acetic acid, acetone and similar ketones, aldehydes, pyridine, similar coal tar bases; slightly soluble in ether (1:200); practically insoluble in benzene, its homologs, chlorinated hydrocarbons, petroleum ether, oils Miscible with water Solubility in water: miscible Miscible |

Dampfdichte |

2.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 2.1 (Air = 1) Relative vapor density (air = 1): 2.1 2.14 |

Dampfdruck |

0.06 mmHg at 68 °F ; 1 mmHg at 127.4 °F (NTP, 1992) 0.05 [mmHg] 0.092 mm Hg at 25 °C /Extrapolated/ Vapor pressure, Pa at 20 °C: 6.5 0.06 mmHg |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-N-phenylpiperidine-3-carboxamide](/img/structure/B10783155.png)

![sodium;(3S,7R,7aR)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-cyclopentyloxyiminoacetyl]amino]-2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B10783178.png)

![2,2-Dimethylpropanoyloxymethyl 7-[[2-[2-(2-azanylpropanoylamino)-1,3-thiazol-4-yl]-2-methoxyimino-ethanoyl]amino]-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783182.png)

![(2R)-2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine](/img/structure/B10783194.png)

![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-[2-[[(2S)-2-aminopropanoyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783210.png)

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-cyclopentyloxyiminoacetyl]amino]-2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B10783217.png)

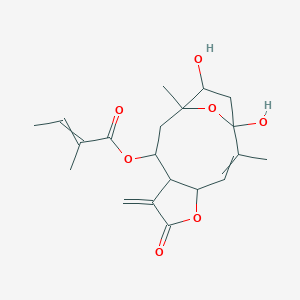

![[(2Z,4S,8R,9R,12S)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-2-en-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10783219.png)

![(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10783221.png)

![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-[2-(2-aminopropanoylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783226.png)